molecular formula C14H10N2O2 B5403963 2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5403963
M. Wt: 238.24 g/mol
InChI Key: VLXJCTIPUCCTKN-UHFFFAOYSA-N
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Description

2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring attached to an isoindole-1,3-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of a pyridine derivative with an isoindole-1,3-dione precursor. One common method is the condensation reaction between pyridine-2-carboxaldehyde and phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper catalysts and water under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pyridine ring can participate in π-π stacking interactions, while the isoindole-1,3-dione moiety can form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to its dual functionality, combining the properties of both pyridine and isoindole-1,3-dione moieties.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXJCTIPUCCTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Aminomethylpyridine (4.0 g, 37 mmol) and phthalic anhydride (5.5 g, 37 mmol) were dissolved in toluene (100 ml), and triethylamine (3.7 g, 36 mmol) was added thereto. The mixture was refluxed for 3 hrs. The solvent was evaporated, and the residue was recrystallized from hexane-ethanol to give the titled compound (7.6 g, 86%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Yield
86%

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